molecular formula C15H19N3OS2 B12123349 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol CAS No. 736948-75-7

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B12123349
CAS No.: 736948-75-7
M. Wt: 321.5 g/mol
InChI Key: ZGJLYGIOVLDUOI-UHFFFAOYSA-N
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Description

5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene-3-thiol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving thiophene derivatives and diazatricyclic intermediates.

    Introduction of the morpholinylmethyl group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the tricyclic core.

    Thiol group incorporation: The thiol group is typically introduced via thiolation reactions using reagents such as thiourea or thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction: Ensuring that the reaction conditions are scalable and reproducible.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the diazatricyclic core.

    Substitution: The morpholinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation products: Disulfides, sulfonic acids.

    Reduction products: Reduced tricyclic derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.
  • Catalyst Development : Researchers have explored its use in developing new catalysts due to its ability to facilitate chemical reactions effectively.

Biology

  • Biochemical Probes : The compound's unique structure makes it suitable for use as a biochemical probe in cellular studies, helping to elucidate biological mechanisms.
  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, research indicated that certain synthesized derivatives demonstrated activity against various bacterial strains .

Medicine

  • Anticancer Properties : Investigations into the antitumor potential of this compound have yielded promising results. For example, studies have reported that derivatives exhibited cytotoxic effects against human lung cancer (A549) and breast cancer (MCF-7) cell lines .
  • Therapeutic Applications : The compound has been explored for its potential therapeutic applications in treating various conditions due to its diverse pharmacological activities, including anti-inflammatory and analgesic effects .

Case Studies

StudyFindings
Synthesis of Morpholine DerivativesA series of morpholine-based compounds were synthesized showing enhanced antitumor activity compared to standard drugs like cisplatin .
Biological EvaluationCompounds derived from this structure showed varying degrees of antimicrobial activity depending on substituents attached to the benzene ring .
PI3K InhibitionNovel derivatives were designed as PI3K inhibitors, demonstrating significant anti-cancer activity against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol involves its interaction with specific molecular targets. The compound can:

    Bind to enzymes: Inhibiting their activity by interacting with the active site.

    Modulate signaling pathways: Affecting cellular processes by altering the function of key proteins.

    Induce oxidative stress: Through the generation of reactive oxygen species, leading to cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol is unique due to its specific combination of a morpholinylmethyl group, a thiol group, and a diazatricyclic core. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a morpholine ring with a tetrahydrobenzothieno-pyrimidine core. This structural composition is believed to contribute to its biological efficacy. The specific functional groups present in the compound enhance its interaction with biological targets.

Antiproliferative Effects

Research has shown that 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol exhibits potent antiproliferative activity against various cancer cell lines. A study evaluated a series of related compounds and found that this particular compound demonstrated an IC50 value of approximately 9.0 nM in the MDA-MB-435 cancer cell line, indicating strong inhibition of cell proliferation .

Compound Cell Line IC50 (nM)
2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiolMDA-MB-4359.0
Compound 4MDA-MB-43519
Compound 5MDA-MB-23127.4

The mechanism underlying the antiproliferative effects involves microtubule depolymerization. The compound was shown to cause significant microtubule disruption at concentrations as low as 10 µM , leading to cell cycle arrest and subsequent apoptosis in cancer cells . The ability to circumvent P-glycoprotein (Pgp) efflux mechanisms further enhances its potential as an effective anticancer agent.

Study on Microtubule Dynamics

In a comparative study involving several derivatives of the benzothienopyrimidine scaffold, it was found that this compound outperformed others in terms of microtubule depolymerization activity. Specifically, it was 7-fold more potent than the lead compound used for comparison . This finding underscores the importance of structural modifications in enhancing biological activity.

Safety Profile and Toxicity

A subacute toxicity study conducted on healthy mice indicated a favorable safety profile for the compound when administered at high doses (40 mg/kg). The absence of significant toxicity suggests potential for further development as a therapeutic agent .

Properties

CAS No.

736948-75-7

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C15H19N3OS2/c20-14-13-10-3-1-2-4-11(10)21-15(13)17-12(16-14)9-18-5-7-19-8-6-18/h1-9H2,(H,16,17,20)

InChI Key

ZGJLYGIOVLDUOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=S)CN4CCOCC4

Origin of Product

United States

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